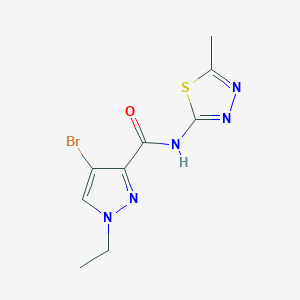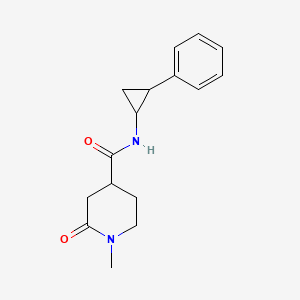
N-cyclohexyl-2-(2H-indazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-(2H-indazol-3-yl)acetamide, commonly known as CYC116, is a small molecule inhibitor that has shown potential in various scientific research applications. It belongs to the family of indazoles and has been synthesized through various methods. CYC116 has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
CYC116 inhibits the activity of cyclin-dependent kinase 8 (CDK8) and cyclin-dependent kinase 19 (CDK19), which are involved in various cellular processes, including cell cycle regulation, transcriptional regulation, and signal transduction. By inhibiting these kinases, CYC116 prevents the growth and survival of cancer cells and inhibits angiogenesis.
Biochemical and Physiological Effects:
CYC116 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the expression of various genes involved in cell cycle regulation and angiogenesis. CYC116 has been found to have low toxicity and is well-tolerated in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
CYC116 has several advantages for lab experiments, including its low toxicity, well-tolerated nature, and potential for use in various scientific research applications. However, its limitations include its low solubility and stability, which can affect its efficacy in experiments.
Zukünftige Richtungen
The potential future directions for CYC116 include its use in combination with other cancer therapies, its development as a targeted therapy for specific cancer types, and its use in clinical trials. Further research is needed to determine the optimal dosage and administration of CYC116 for various scientific research applications. Additionally, the development of more stable and soluble forms of CYC116 may enhance its efficacy in lab experiments.
In conclusion, CYC116 is a promising small molecule inhibitor that has shown potential in various scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it a promising candidate for further research and development.
Synthesemethoden
CYC116 has been synthesized through various methods, including the reaction of 3-(cyclohexylamino)-1H-indazole with ethyl chloroacetate in the presence of sodium hydride, followed by hydrolysis of the ester to obtain CYC116. Another method involves the reaction of 3-(cyclohexylamino)-1H-indazole with chloroacetyl chloride in the presence of triethylamine, followed by hydrolysis of the amide to obtain CYC116.
Wissenschaftliche Forschungsanwendungen
CYC116 has been extensively studied for its potential in various scientific research applications, including cancer therapy, angiogenesis inhibition, and anti-inflammatory effects. Studies have shown that CYC116 inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also shown potential in inhibiting angiogenesis, which is the formation of new blood vessels, and has anti-inflammatory effects.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-(2H-indazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c19-15(16-11-6-2-1-3-7-11)10-14-12-8-4-5-9-13(12)17-18-14/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYHTBGJHFQBOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=C3C=CC=CC3=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7532114.png)


![N-tert-butyl-2-[(1-methyl-3-pyridin-4-ylpyrazol-4-yl)methylamino]acetamide;hydrochloride](/img/structure/B7532126.png)
![1-[4-[[(2,4-Difluorophenyl)methylamino]methyl]-2-fluorophenyl]piperidin-4-ol](/img/structure/B7532131.png)
![1-[(2S)-2-(3-ethoxypiperidine-1-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7532142.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-hydroxybenzamide](/img/structure/B7532147.png)


![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B7532167.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(furan-2-yl)propanamide](/img/structure/B7532187.png)

![1-[1-(4-fluorophenyl)pyrrolidin-3-yl]-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]methanamine](/img/structure/B7532201.png)